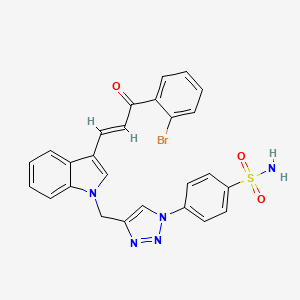
D-Glucose-18O2,13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucose-18O2,13C is a labeled form of D-glucose, a simple sugar that is essential in various biological processes. This compound is specifically labeled with the stable isotopes oxygen-18 (18O) and carbon-13 (13C), making it a valuable tool in metabolic studies and tracer experiments. The labeling allows researchers to track the metabolic pathways and interactions of glucose within biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of D-Glucose-18O2,13C involves the incorporation of the stable isotopes 18O and 13C into the glucose molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Starting with a glucose precursor, the isotopes are introduced through specific chemical reactions.
Biological Methods: Utilizing microorganisms such as Escherichia coli or Saccharomyces cerevisiae, which are grown in media containing 18O and 13C-labeled substrates.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are cultured in bioreactors with controlled conditions to optimize the incorporation of the isotopes. The glucose is then extracted and purified using techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
D-Glucose-18O2,13C undergoes various chemical reactions, including:
Reduction: Reduction of glucose can produce sorbitol, a sugar alcohol, using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Glucose oxidase, nitric acid, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acetic anhydride, sulfuric acid.
Major Products
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Glucose pentaacetate
科学的研究の応用
D-Glucose-18O2,13C is widely used in scientific research due to its labeled isotopes, which allow for precise tracking and analysis. Some applications include:
Metabolic Studies: Used to trace glucose metabolism in cells and organisms, providing insights into metabolic pathways and energy production.
Cancer Research: Helps in studying the metabolic reprogramming of cancer cells, tracking how glucose is utilized in tumor growth and proliferation.
Neuroscience: Used to investigate glucose uptake and utilization in the brain, aiding in the understanding of brain metabolism and function.
Drug Development: Assists in evaluating the pharmacokinetics and pharmacodynamics of drugs that interact with glucose metabolism.
作用機序
The mechanism of action of D-Glucose-18O2,13C involves its participation in metabolic pathways similar to natural glucose. Once introduced into a biological system, it undergoes glycolysis, the tricarboxylic acid (TCA) cycle, and other metabolic processes. The labeled isotopes allow researchers to track the molecule’s journey through these pathways, providing detailed information on glucose utilization and energy production .
類似化合物との比較
Similar Compounds
D-Glucose-13C: Labeled only with carbon-13, used for similar metabolic studies but without the oxygen-18 label.
D-Glucose-18O: Labeled only with oxygen-18, used for studies focusing on oxygen incorporation and metabolism.
Carbon-13C dioxide-18O2: A compound labeled with both carbon-13 and oxygen-18, used in different types of metabolic studies.
Uniqueness
D-Glucose-18O2,13C is unique due to its dual labeling with both 18O and 13C, allowing for more comprehensive tracking and analysis of glucose metabolism. This dual labeling provides a more detailed understanding of the metabolic pathways and interactions compared to compounds labeled with only one isotope.
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
185.15 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-(18O)oxidanyl(113C)hexan(18O)al |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,7+2,9+2 |
InChIキー |
GZCGUPFRVQAUEE-AHVQKWRTSA-N |
異性体SMILES |
C([C@H]([C@H]([C@@H]([C@H]([13CH]=[18O])[18OH])O)O)O)O |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Lys8] Vasopressin Desglycinamide](/img/structure/B12395548.png)

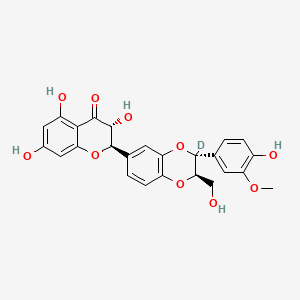
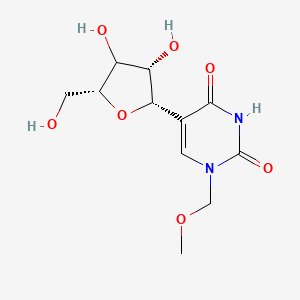
![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B12395571.png)
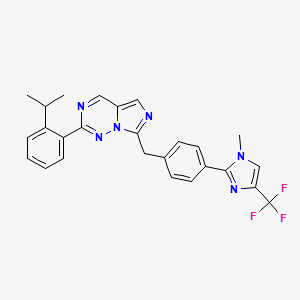
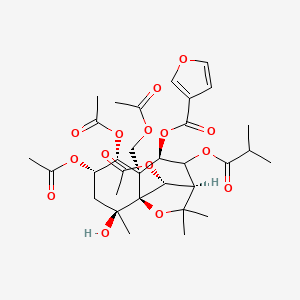
![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)
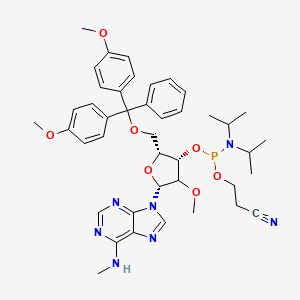
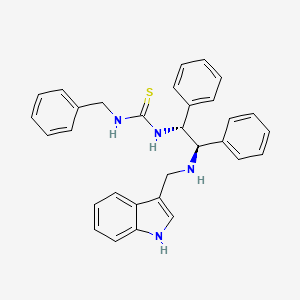


![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)
